molecular formula C17H16Br3N3O2 B11548731 N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11548731
M. Wt: 534.0 g/mol
InChI Key: LTIWNQQCWKMZKL-LSFURLLWSA-N
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Description

N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxyphenyl group, a tribromophenyl group, and an acetohydrazide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-ethoxybenzaldehyde and 2,4,6-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or tribromo groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its tribromo and ethoxy groups contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Ethylphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • N’-[(E)-(4-Butoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the tribromo group contributes to its stability and binding affinity.

Properties

Molecular Formula

C17H16Br3N3O2

Molecular Weight

534.0 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C17H16Br3N3O2/c1-2-25-13-5-3-11(4-6-13)9-22-23-16(24)10-21-17-14(19)7-12(18)8-15(17)20/h3-9,21H,2,10H2,1H3,(H,23,24)/b22-9+

InChI Key

LTIWNQQCWKMZKL-LSFURLLWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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